Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
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Overview
Description
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to an oxazole ring with an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-amino ketones or α-hydroxy ketones with carboxylic acids or their derivatives.
Introduction of Substituents: The difluoromethoxy and isopropoxy groups are introduced through nucleophilic substitution reactions on the phenyl ring.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents like dichloromethane or toluene to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ester group, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, phenolic compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-[4-(Methoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Trifluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Difluoromethoxy)-3-methoxyphenyl]oxazole-4-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the phenyl ring (e.g., methoxy, trifluoromethoxy) can influence the compound’s reactivity and biological activity.
- Uniqueness: The presence of both difluoromethoxy and isopropoxy groups in Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its efficacy in specific applications.
Properties
Molecular Formula |
C16H17F2NO5 |
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Molecular Weight |
341.31 g/mol |
IUPAC Name |
ethyl 2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H17F2NO5/c1-4-21-15(20)11-8-22-14(19-11)10-5-6-12(24-16(17)18)13(7-10)23-9(2)3/h5-9,16H,4H2,1-3H3 |
InChI Key |
DNJIABZVXOBMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OC(F)F)OC(C)C |
Origin of Product |
United States |
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